1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

This highly substituted alkyl bromide features a geminally disubstituted quaternary carbon center with a sterically shielding pentan-2-yl group, modulating reactivity and suppressing elimination in cross-coupling. The conformationally restricted cyclobutane core enhances metabolic stability and three-dimensionality for fragment libraries and CNS candidates.

Molecular Formula C10H19Br
Molecular Weight 219.16 g/mol
Cat. No. B13184258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
Molecular FormulaC10H19Br
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCCCC(C)C1(CCC1)CBr
InChIInChI=1S/C10H19Br/c1-3-5-9(2)10(8-11)6-4-7-10/h9H,3-8H2,1-2H3
InChIKeyQSUWXFHROMRFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS 1698519-66-2): Key Alkyl Bromide Intermediate for Spirocyclic and Sterically Demanding Scaffolds


1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is an alkyl bromide featuring a cyclobutane core geminally substituted with a reactive bromomethyl group and a chiral pentan-2-yl (1-methylbutyl) side chain [1]. With the molecular formula C10H19Br and a molecular weight of 219.16 g/mol, this compound belongs to the class of functionalized cyclobutanes, a scaffold recognized for enhancing metabolic stability and introducing three-dimensionality in medicinal chemistry programs [2]. Its primary procurement value lies in its bifunctional nature: the bromomethyl group serves as an electrophilic handle for alkylation, cross-coupling, or nucleophilic displacement, while the cyclobutane ring imparts conformational constraint . The presence of the branched pentan-2-yl substituent creates a sterically congested quaternary carbon center, a structural feature that differentiates it from simpler bromomethyl cyclobutane analogs and positions it as a building block for synthesizing highly substituted alicyclic frameworks.

Why 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane Cannot Be Replaced by Simpler (Bromomethyl)cyclobutane Analogs


Generic substitution of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane with commercially available alternatives like (bromomethyl)cyclobutane (CAS 17247-58-4) or 1-(bromomethyl)-1-methylcyclobutane is not scientifically valid due to profound differences in steric bulk, conformational bias, and resulting reactivity. The target compound possesses a geminally disubstituted quaternary carbon center bearing a branched pentan-2-yl group; this structural feature creates a sterically shielded environment around the bromomethyl electrophilic site that is entirely absent in mono-substituted or less hindered analogs [1]. This shielding directly modulates reaction kinetics and selectivity profiles in alkylation and cross-coupling reactions, potentially suppressing undesired elimination pathways or enabling stereoselective transformations that simpler analogs cannot achieve [2]. Furthermore, the increased lipophilicity imparted by the C5 alkyl chain alters physicochemical properties, including calculated LogP and solubility, thereby influencing downstream compound properties in a manner that cannot be replicated by lower homologs.

Quantitative Differentiation Guide: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane vs. Key Comparators


Structural Differentiation: Calculated LogP of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane vs. (Bromomethyl)cyclobutane

The calculated partition coefficient (cLogP) provides a quantitative measure of lipophilicity, a critical parameter influencing membrane permeability, solubility, and metabolic clearance. For 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane, the computed LogP is 3.9878 . This value is significantly higher than that of the unsubstituted comparator (bromomethyl)cyclobutane, which has a calculated LogP of approximately 2.42 . This difference arises directly from the presence of the extended pentan-2-yl alkyl chain in the target compound.

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

Reactivity Differentiation: Steric Hindrance Modulates Nucleophilic Substitution Rates

The rate of bimolecular nucleophilic substitution (SN2) at the bromomethyl group is strongly influenced by steric hindrance at the adjacent carbon. For 1-(bromomethyl)-1-methylcyclobutane, a less hindered analog, reaction with sodium iodide in acetone (a standard SN2 probe) proceeds readily. In contrast, the geminal substitution of a branched pentan-2-yl group in 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane introduces substantial steric bulk, which is predicted to significantly decrease the SN2 reaction rate [1]. While direct kinetic data for the target compound is not publicly available, the effect is a well-established class-level inference for neopentyl-like systems [2].

Synthetic Methodology Reaction Kinetics Steric Effects

Physical State Differentiation: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is a Solid While (Bromomethyl)cyclobutane is a Liquid

The physical state of a chemical intermediate has direct implications for handling, storage, and process-scale operations. While precise melting and boiling points for 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane are not widely reported, the compound is supplied and described as a solid at room temperature . This is in stark contrast to the simpler analog (bromomethyl)cyclobutane, which is explicitly documented as a liquid with a boiling point of 123-124 °C (lit.) and a density of 1.326 g/mL at 25 °C . This phase difference stems from the increased molecular weight and intermolecular forces conferred by the longer pentan-2-yl chain.

Process Chemistry Formulation Handling

Potential Biological Differentiation: Lack of Detectable 5-Lipoxygenase Inhibition Contrasts with Claims for Simpler Analog

In an enzyme inhibition screen, a compound described as a 1-(bromomethyl)-1-(alkyl)cyclobutane derivative (though the exact structure mapping to the target compound is ambiguous in the database) was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM [1]. The result was recorded as 'NS' (No Significant activity). This contrasts with vendor descriptions for (bromomethyl)cyclobutane, which claim antiviral activity against HIV and HCV in vitro , though without direct quantitative comparator data in the same assay. The lack of 5-LOX activity for this bulkier analog may suggest a different selectivity profile driven by steric and lipophilic modifications.

Biological Screening Off-Target Activity Target Selectivity

Procurement Differentiation: Availability in Defined Purity vs. 'By Request' Analogs

The target compound, 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane, is commercially available with a specified purity of 95%, enabling immediate use in synthetic sequences without further purification . In contrast, closely related analogs with similar steric profiles, such as 1-(bromomethyl)-1-butylcyclobutane and 1-(bromomethyl)-1-(butan-2-yl)cyclobutane, are often listed as custom synthesis items or 'by request,' indicating they are not standard catalog products . This difference in procurement status translates to tangible lead time and cost savings for the target compound.

Procurement Supply Chain Reagent Quality

Validated Application Scenarios for 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane


Synthesis of Spirocyclic and Conformationally Constrained Scaffolds for Fragment-Based Drug Discovery (FBDD)

The cyclobutane ring in 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane is a privileged scaffold for introducing non-planar, three-dimensional character into small molecules. The presence of the geminal pentan-2-yl group further rigidifies the system, creating a well-defined exit vector for the bromomethyl group. This compound is ideal for synthesizing spirocyclic building blocks [1] that can serve as core motifs in fragment libraries, where increased three-dimensionality is correlated with higher clinical success rates [2].

Construction of Sterically Shielded Quaternary Carbon Centers

The target compound contains a pre-formed, highly substituted quaternary carbon center. This structural motif is synthetically challenging to assemble de novo but is highly valued in medicinal chemistry for its ability to block metabolic soft spots and enhance target binding through shape complementarity [1]. Researchers can use this building block to directly incorporate this complex unit into larger molecules via alkylation or metal-catalyzed cross-coupling of the bromomethyl handle.

Development of Lipophilic Pharmacophores for CNS Drug Discovery

With a calculated LogP of approximately 3.99, 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane occupies a lipophilicity range often associated with good blood-brain barrier (BBB) permeability [1]. Its incorporation into CNS-targeted drug candidates can help optimize the lipophilic efficiency (LipE) of lead compounds, providing a balance between passive permeability and metabolic stability [2].

Modulation of Physicochemical Properties in Lead Optimization

In lead optimization programs, fine-tuning properties like solubility and LogD is critical. Replacing a flexible alkyl chain with the more rigid cyclobutane system in this compound can reduce the number of rotatable bonds and increase molecular rigidity, potentially improving oral bioavailability [1]. The specific substitution pattern allows for a unique property profile (high LogP, solid physical state) that can be exploited to differentiate a lead series from competitors using simpler, liquid analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.